molecular formula C11H11FO B2810798 4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 1501959-50-7

4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B2810798
M. Wt: 178.206
InChI Key: JWPBSHXDWNOBPC-UHFFFAOYSA-N
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Description

The compound “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a derivative of 1H-Inden-1-one, 2,3-dihydro- . It has a molecular weight of 178.21 . The IUPAC name for this compound is 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” can be represented by the InChI code: 1S/C11H11FO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a powder . The storage temperature is 4 degrees Celsius . More research is needed to provide a detailed physical and chemical properties analysis.

Scientific Research Applications

Organic Synthesis and Molecular Interactions

  • One-Pot Synthesis of 1,4-Dihydropyridine Derivatives : Research has highlighted the role of fluorine in affecting the crystal packing of compounds through non-covalent interactions. This insight is crucial for the synthesis of 1,4-dihydropyridine derivatives, which are valuable in various chemical and pharmaceutical applications (R. Shashi, N. L. Prasad, N. S. Begum, 2020).

  • Fluorinated Quinolinones and Their Biomedical Potential : Another study focused on benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, elaborating on their synthesis, fluorescent properties, and biomedical relevance, including cytotoxic effects against tumor cells, highlighting the versatility of fluorinated compounds in medical research (L. Politanskaya et al., 2015).

  • Fluorine's Role in Weak Interactions and Crystal Engineering : The study of fluorinated 1,4-phenylenediboronic acids provides insights into how fluorine substitution influences crystal organization, which is pivotal for designing materials with desired properties (K. Durka et al., 2012).

  • Photophysical Behavior of DFHBI Derivatives : The interaction of fluorogenic molecules with the Spinach RNA aptamer and how fluorine substitution affects fluorescence signal strength and efficiency, is crucial for advancements in RNA imaging technologies (K. Santra et al., 2019).

  • Fluorine in Drug Discovery and Development : The importance of fluorine in enhancing the interactions between pharmaceutical compounds and proteins, such as human serum albumin (HSA), was demonstrated. This is significant for the development of more effective drug delivery systems (K. Hemalatha et al., 2016).

Safety And Hazards

The safety information for “4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . More research is needed to provide a detailed safety and hazards analysis.

properties

IUPAC Name

4-fluoro-3,3-dimethyl-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPBSHXDWNOBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

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